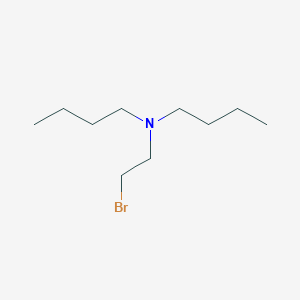
N'-acetyl-3-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-acetyl-3-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazides It is derived from benzoic acid, which is a simple aromatic carboxylic acid The compound features a nitro group at the third position and an acetylhydrazide group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-nitro-, 2-acetylhydrazide typically involves the nitration of benzoic acid to produce 3-nitrobenzoic acid, followed by the formation of the acetylhydrazide derivative. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the meta position of the benzene ring . The resulting 3-nitrobenzoic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide. Finally, acetylation of the hydrazide with acetic anhydride yields benzoic acid, 3-nitro-, 2-acetylhydrazide.
Industrial Production Methods
Industrial production of benzoic acid, 3-nitro-, 2-acetylhydrazide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N'-acetyl-3-nitrobenzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The acetylhydrazide group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other acyl groups.
Condensation: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Reduction: 3-amino-benzoic acid, 2-acetylhydrazide.
Substitution: Various acyl derivatives of benzoic acid, 3-nitro-, 2-hydrazide.
Condensation: Hydrazones with different aldehyde or ketone substituents.
Scientific Research Applications
N'-acetyl-3-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3-nitro-, 2-acetylhydrazide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects . The hydrazide group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity and contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3-nitro-: Lacks the acetylhydrazide group but shares the nitro group at the meta position.
Benzoic acid, 2-acetylhydrazide: Lacks the nitro group but has the acetylhydrazide group at the ortho position.
3-nitrobenzoic acid: Contains only the nitro group at the meta position without the acetylhydrazide group.
Uniqueness
N'-acetyl-3-nitrobenzohydrazide is unique due to the presence of both the nitro and acetylhydrazide groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
54571-03-8 |
|---|---|
Molecular Formula |
C9H9N3O4 |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
N'-acetyl-3-nitrobenzohydrazide |
InChI |
InChI=1S/C9H9N3O4/c1-6(13)10-11-9(14)7-3-2-4-8(5-7)12(15)16/h2-5H,1H3,(H,10,13)(H,11,14) |
InChI Key |
RDXCMJKLFYREGE-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Key on ui other cas no. |
54571-03-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride](/img/structure/B1656764.png)
![1-Chloro-4-[2-(4-chlorophenyl)sulfanylethylsulfanyl]benzene](/img/structure/B1656765.png)







![Diethyl 2-[(E)-(phenylhydrazinylidene)methyl]propanedioate](/img/structure/B1656779.png)
![2-[(1E)-2-(3-nitrophenyl)vinyl]-3-methylbenzothiazole, iodide](/img/structure/B1656780.png)
